Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Methyl 9-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives . Another approach involves the use of radical cyclization methods, such as Cp2TiCl-mediated or SmI2-mediated protocols, to construct the azabicyclo[3.3.1]nonane ring system .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions over catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)CuI(OTf) under aerobic conditions.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, and thiophosgene.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonane-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in oxidation reactions.
Medicine: Investigated for its potential as an anticancer agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds in the presence of copper catalysts .
Comparison with Similar Compounds
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate can be compared to other bicyclic compounds such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-azabicyclo[3.3.1]nonane derivatives
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The presence of the nitrogen atom in this compound makes it particularly unique and valuable for specific catalytic and medicinal applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
NYDOQJXLHBYCME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)N2 |
Origin of Product |
United States |
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